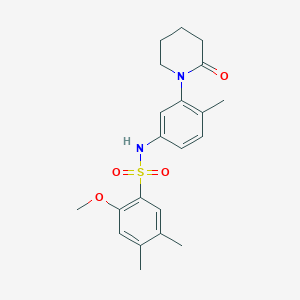![molecular formula C14H12ClFN2O3 B2884306 N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 899956-44-6](/img/structure/B2884306.png)
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide is a chemical compound with potential applications in scientific research. This compound is a member of the oxamide family, which has been shown to have various biological activities. In
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide is not well understood. However, it has been suggested that the compound may act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide is its potential as a lead compound for the development of anticancer drugs and antibiotics. Additionally, the compound can be synthesized in a laboratory setting using a relatively simple and straightforward method. However, one limitation of this compound is its lack of specificity, as it has been shown to have activity against a wide range of cancer cell lines and microorganisms. Further research is needed to determine the exact targets of this compound and to develop more specific derivatives.
Direcciones Futuras
There are several future directions for research on N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide. One potential direction is the development of more specific derivatives of this compound with improved activity against cancer cells and microorganisms. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the potential applications of this compound in other areas of research, such as neuroscience and immunology, should be explored.
Métodos De Síntesis
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde to form an imine intermediate. The imine intermediate is then reacted with oxalic acid dihydrate to form the final product. This synthesis method has been reported in the literature and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have cytotoxic activity against cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been reported to have antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of antibiotics.
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c15-11-8-9(3-4-12(11)16)18-14(20)13(19)17-6-5-10-2-1-7-21-10/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYEFGYQOMNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)
![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)
![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)

![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)


![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)
![N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2884239.png)
![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)